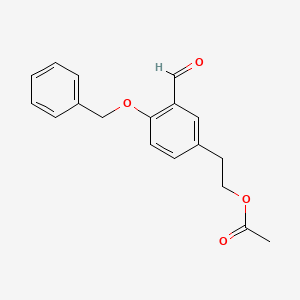

4-tert-Octylphenol-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

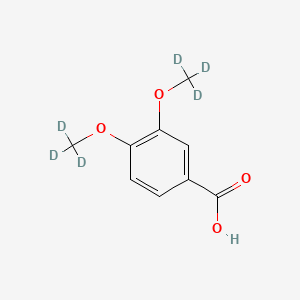

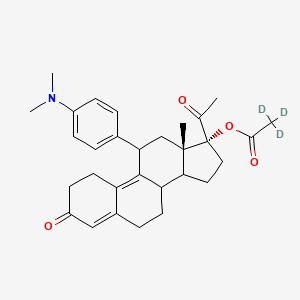

4-tert-Octylphenol-glucuronide is a metabolite of 4-tert-octylphenol, an endocrine-disrupting chemical. This compound is formed through the process of glucuronidation, where 4-tert-octylphenol is conjugated with glucuronic acid by the action of UDP-glucuronosyltransferase enzymes. This transformation enhances the solubility of 4-tert-octylphenol, facilitating its excretion from the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Octylphenol-glucuronide involves the enzymatic reaction of 4-tert-octylphenol with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes, which are found in the liver and intestine microsomes of mammals. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and an appropriate buffer system to maintain the pH.

Industrial Production Methods

Industrial production of this compound is not commonly practiced due to its primary formation as a metabolic byproduct in biological systems. in a laboratory setting, the compound can be produced using recombinant UDP-glucuronosyltransferase enzymes and purified 4-tert-octylphenol under controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-Octylphenol-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating 4-tert-octylphenol. This reaction is catalyzed by β-glucuronidase enzymes.

Common Reagents and Conditions

Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.

Oxidation and Reduction: These reactions are less common for this compound due to its stability as a glucuronide conjugate.

Major Products

Hydrolysis: 4-tert-octylphenol and glucuronic acid.

Applications De Recherche Scientifique

4-tert-Octylphenol-glucuronide is primarily studied in the context of toxicology and environmental science. Its formation and excretion are used as biomarkers to assess exposure to 4-tert-octylphenol, an endocrine disruptor. Research applications include:

Chemistry: Studying the enzymatic pathways of glucuronidation.

Biology: Investigating the metabolism and excretion of endocrine-disrupting chemicals.

Medicine: Assessing the impact of 4-tert-octylphenol exposure on human health.

Industry: Monitoring environmental contamination and the effectiveness of wastewater treatment processes.

Mécanisme D'action

The mechanism of action of 4-tert-Octylphenol-glucuronide involves its formation through the conjugation of 4-tert-octylphenol with glucuronic acid by UDP-glucuronosyltransferase enzymes. This process increases the hydrophilicity of 4-tert-octylphenol, facilitating its excretion via urine or bile. The molecular targets include the UDP-glucuronosyltransferase enzymes, which catalyze the glucuronidation reaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-tert-Butylphenol-glucuronide

- 4-nonylphenol-glucuronide

- Bisphenol A-glucuronide

Comparison

4-tert-Octylphenol-glucuronide is unique due to its specific parent compound, 4-tert-octylphenol, which is a potent endocrine disruptor. Compared to similar compounds like 4-tert-Butylphenol-glucuronide and 4-nonylphenol-glucuronide, this compound has a distinct alkyl chain length and branching, influencing its metabolic pathways and biological effects. Bisphenol A-glucuronide, another endocrine disruptor metabolite, differs in its parent compound structure and associated health impacts.

Propriétés

Numéro CAS |

309257-29-2 |

|---|---|

Formule moléculaire |

C20H30O7 |

Poids moléculaire |

382.453 |

Nom IUPAC |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[4-(2-methylheptan-2-yl)phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C20H30O7/c1-4-5-6-11-20(2,3)12-7-9-13(10-8-12)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h7-10,14-17,19,21-23H,4-6,11H2,1-3H3,(H,24,25)/t14-,15-,16+,17-,19?/m0/s1 |

Clé InChI |

MRHKHAFZXQHFRK-OOHXRKOZSA-N |

SMILES |

CCCCCC(C)(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Synonymes |

β-D-Glucopyranosiduronic acid 4-(1,1,3,3-Tetramethylbutyl)phenyl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)